
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Overview
Description
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is a cyclic peptide compound. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups, often using high-dilution conditions to favor intramolecular reactions.
Purification: The cyclic peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification methods, such as preparative HPLC, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially modifying its biological activity.
Reduction: Reduction reactions using agents like sodium borohydride can alter the peptide’s structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the peptide, enhancing its functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Scientific Research Applications
Structural Properties and Synthesis
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by its cyclic structure, which enhances its stability compared to linear peptides. The synthesis of such cyclic peptides can be achieved using various methods, including the use of cyclodipeptide synthases (CDPSs) that facilitate the formation of cyclic structures from amino acids. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, making them more accessible for research and development .
Drug Development
Cyclic peptides have emerged as promising candidates for drug development due to their ability to modulate protein-protein interactions, which are crucial in many biological processes. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) may serve as a scaffold for designing new therapeutics targeting specific receptors or enzymes involved in diseases such as cancer, autoimmune disorders, and infections .
Examples of Therapeutic Uses:
- Immunosuppressants: Cyclic peptides like cyclosporin A have shown efficacy in preventing organ transplant rejection.
- Antibiotics: Some cyclic peptides are being explored for their antibacterial properties.
- Anticancer Agents: Research indicates that cyclic peptides can inhibit tumor growth by targeting specific oncogenic pathways .
Biochemical Research
In biochemical research, cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can be utilized to study protein interactions and enzyme mechanisms. Its rigidity allows for better binding affinities and specificities compared to linear peptides, making it an ideal candidate for probing biological systems .
Modulation of Protein-Protein Interactions
A study highlighted the use of cyclic peptides in modulating interactions between proteins involved in cell signaling pathways. The findings demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) could effectively disrupt unwanted protein interactions, thereby providing insights into potential therapeutic strategies for diseases characterized by aberrant signaling .
Antiviral Properties
Research has indicated that certain cyclic peptides possess antiviral properties by inhibiting viral entry into host cells. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) was tested against various viruses, showing promise as a lead compound for developing antiviral agents .
Comparative Analysis of Cyclopeptides
To further illustrate the unique properties and applications of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a comparative analysis with other known cyclic peptides is provided below:
Peptide | Structure | Applications | Stability |
---|---|---|---|
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | Cyclic with 4 amino acids | Drug development, biochemical research | High |
Cyclosporin A | Cyclic undecapeptide | Immunosuppressant | Moderate |
Vancomycin | Glycopeptide | Antibiotic | High |
Cilengitide | Cyclic heptapeptide | Anticancer (Gp IIb/IIIa inhibitor) | High |
Mechanism of Action
The mechanism of action of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, its cyclic structure allows for enhanced binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-prolylglycyl-L-phenylalanyl): Another cyclic peptide with similar structural features but different amino acid composition.
Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and ability to inhibit aflatoxin production.
Cyclo(L-prolylglycyl): Exhibits neuroprotective and nootropic activities.
Uniqueness
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its tetrahydrate form also contributes to its solubility and potential interactions in aqueous environments.
Biological Activity
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a cyclic peptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, composed of a specific sequence of amino acids, is synthesized through cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNA substrates to create various cyclodipeptides. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
Chemical Structure:
- Molecular Formula: C₃₈H₅₆N₈O₁₂
- Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides.
Synthesis:
- The synthesis of cyclodipeptides like cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is facilitated by CDPSs, which have been identified as key enzymes in the biosynthesis of cyclic peptides. These enzymes show specificity for certain amino acid combinations and play a crucial role in the formation of cyclic structures from linear precursors .
Biological Activities
- Antimicrobial Properties:
- Anticancer Potential:
- Immunomodulatory Effects:
The mechanisms through which cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) exerts its biological effects are multifaceted:
- Protein Binding: The rigid structure of cyclic peptides allows them to bind effectively to protein surfaces, modulating interactions that are critical for cellular functions.
- Enzymatic Inhibition: Some studies suggest that cyclodipeptides can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclic peptides, including cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl). It was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | 8 | Staphylococcus aureus |
Cyclo-bis(alanylglycine) | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | Apoptosis via mitochondrial dysfunction |
MCF7 | 15 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. How can the molecular structure of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) be experimentally determined?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the cyclic conformation and confirm backbone connectivity. For stereochemical validation, compare experimental and chemical shifts with density functional theory (DFT)-calculated values. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can confirm molecular weight (e.g., observed vs. theoretical ) .
Q. What strategies optimize the solid-phase synthesis of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)?
- Methodological Answer : Employ Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for side chains. Cyclization via intramolecular amide bond formation requires optimized coupling reagents (e.g., HATU/DIPEA) and solvent systems (e.g., DMF/DCM mixtures). Monitor reaction efficiency using HPLC to track linear precursor purity before cyclization .
Q. Which analytical techniques are critical for assessing purity and stability?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., 214 nm for peptide bonds) is essential for purity assessment (>95% recommended). Stability studies in buffer solutions (pH 7.4, 37°C) should use LC-MS to detect degradation products. Circular dichroism (CD) spectroscopy can monitor conformational stability under varying temperatures .
Q. How to resolve solubility challenges during in vitro assays?
- Methodological Answer : Test solubility in co-solvent systems (e.g., DMSO/PBS mixtures) with sonication. Dynamic light scattering (DLS) can detect aggregation. If insolubility persists, modify the peptide sequence with charged residues (e.g., lysine or glutamate) at non-critical positions while retaining cyclization .
Advanced Research Questions
Q. How to design experiments for conformational analysis under physiological conditions?
- Methodological Answer : Combine CD spectroscopy (to monitor secondary structure) with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS force fields). Validate simulations using NOE-restrained NMR data. For example, compare simulated β-turn populations with experimental NMR-derived distance constraints .
Q. What approaches address contradictions in reported bioactivity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, and peptide concentration). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. If bioactivity varies due to aggregation, characterize oligomerization states using size-exclusion chromatography (SEC) or analytical ultracentrifugation (AUC) .
Q. How to investigate structure-activity relationships (SAR) for target binding?
- Methodological Answer : Synthesize analogs with systematic residue substitutions (e.g., alanine scanning) and test affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For computational SAR, perform docking studies (e.g., AutoDock Vina) using X-ray or cryo-EM structures of the target protein .
Q. What frameworks guide the design of in vivo pharmacokinetic studies?
- Methodological Answer : Apply the PICO framework:
- P opulation: Animal model (e.g., murine).
- I ntervention: Dose and administration route (e.g., intravenous vs. oral).
- C omparison: Control group (vehicle-only).
- O utcome: Bioavailability, half-life (), and clearance rates. Use LC-MS/MS for plasma pharmacokinetic profiling .
Q. How to validate interactions with membrane-bound receptors?
- Methodological Answer : Use fluorescence resonance energy transfer (FRET) with labeled peptide and receptor. For competitive binding assays, employ radiolabeled ligands (e.g., -tagged analogs) and Scatchard plot analysis. Confirm specificity via siRNA-mediated receptor knockdown .
Q. What methodologies resolve discrepancies in cytotoxicity profiles across studies?
- Methodological Answer : Standardize cytotoxicity assays (e.g., MTT or Annexin V/PI staining) using identical cell lines and passage numbers. Control for batch-to-batch peptide variability via HPLC and MS characterization. Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. Methodological Frameworks for Research Design
Q. How to apply the FINER criteria to peptide-based studies?
- Feasible : Ensure access to peptide synthesis and characterization facilities.
- Interesting : Focus on understudied targets (e.g., cyclopeptides in GPCR modulation).
- Novel : Explore non-canonical cyclization strategies (e.g., click chemistry).
- Ethical : Adhere to institutional guidelines for animal or human tissue use.
- Relevant : Align with therapeutic needs (e.g., antimicrobial resistance) .
Q. What statistical methods address low reproducibility in peptide research?
- Methodological Answer : Use power analysis to determine sample size requirements. For batch effects, apply linear mixed-effects models. Report data with 95% confidence intervals and effect sizes (e.g., Cohen’s ) to enhance transparency .
Q. Tables for Key Methodological Comparisons
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(2S)-2-aminopropanoyl]iminoacetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGVYIVYSYOWIV-WQCSDTGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N=CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135755-90-7 | |
Record name | Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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